molecular formula C20H26O2 B193411 17-beta-Hydroxy Exemestane CAS No. 122370-91-6

17-beta-Hydroxy Exemestane

Cat. No. B193411
M. Wt: 298.4 g/mol
InChI Key: NFDPYPMRHKQTDM-NHWXPXPKSA-N
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Description

17-beta-Hydroxy Exemestane, also known as Methylene Boldenone, is a third-generation, irreversible steroidal aromatase inhibitor . It induces aromatase degradation, leading to a decrease in estrogen levels in plasma .


Synthesis Analysis

Exemestane undergoes a complex metabolization, giving rise to some already identified metabolites, including 17-beta-Hydroxy Exemestane . The aldehyde was converted into a dihydropyridine derivative by Hantzsch reaction with methyl b-aminocrotonoate .


Molecular Structure Analysis

The molecular formula of 17-beta-Hydroxy Exemestane is C20H26O2 . Computer docking indicated that the 17beta-OH group of 17-hydroexemestane relative to the 17-keto group of exemestane contributed significantly more intermolecular interaction energy toward binding AR than ERalpha .


Chemical Reactions Analysis

17-beta-Hydroxy Exemestane has been found to down-regulate ERalpha protein levels at high concentrations in a cell type-specific manner similarly as 17beta-estradiol, and increased AR protein accumulation at low concentrations in both cell types similarly as R1881 .


Physical And Chemical Properties Analysis

The molecular weight of 17-beta-Hydroxy Exemestane is 298.42 g/mol . It is also known as Methylene Boldenone .

Scientific Research Applications

Aromatase Inhibition and Breast Cancer Treatment

17-beta-Hydroxy Exemestane is primarily researched for its efficacy in breast cancer treatment. Its role as an aromatase inhibitor is significant in the therapy of postmenopausal breast cancer. The analogs of 17-beta-Hydroxy Exemestane show varied potency in inhibiting aromatase, a key enzyme in estrogen synthesis. These findings are crucial for understanding the drug's therapeutic potential and optimizing its use in breast cancer treatment (Buzzetti et al., 1993).

Pharmacokinetics and Metabolism

Studies have also focused on the pharmacokinetics and metabolism of 17-beta-Hydroxy Exemestane. Research indicates that genetic factors, such as UGT2B17 gene deletion, significantly influence the pharmacokinetics of 17-beta-Hydroxy Exemestane in humans (Chen et al., 2016). Understanding these genetic influences is crucial for personalized medicine approaches in cancer treatment.

Biochemical Activity and Anti-Proliferative Effects

Further, the metabolites of Exemestane, including 17-beta-Hydroxy Exemestane, are studied for their anti-proliferative effects in hormone-dependent breast cancer cell lines. These studies contribute to the understanding of Exemestane's efficacy and the role of its metabolites in breast cancer treatment (Varela et al., 2014).

Bone and Lipid Metabolism

In addition to its anti-cancer properties, research has also examined the effects of 17-beta-Hydroxy Exemestane on bone and lipid metabolism. For instance, a study in ovariectomized rats showed that 17-beta-Hydroxy Exemestane could prevent bone loss and lower serum cholesterol levels, highlighting its potential benefits beyond cancer therapy (Goss et al., 2004).

Metabolic Pathways

Understanding the metabolic pathways of 17-beta-Hydroxy Exemestane is also a key area of research. Studies have identified various metabolites and characterized their formation pathways, providing insights into the drug's metabolism and potential interactions (Sun et al., 2010).

Safety And Hazards

There are concerns about bone mineral density loss in an estrogen-free environment. Unlike nonsteroidal AIs, the steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane .

Future Directions

The steroidal AI exemestane may exert beneficial effects on bone through its primary metabolite 17-hydroexemestane . These results may have important implications for long-term maintenance of patients with AIs .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDPYPMRHKQTDM-NHWXPXPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464522
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-beta-Hydroxy Exemestane

CAS RN

122370-91-6, 140461-66-1
Record name Methylene Boldenone,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-DIHYDROEXEMESTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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